molecular formula C15H22FN5 B11736637 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11736637
M. Wt: 291.37 g/mol
InChI Key: YUQZYGFPVJYLCV-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic compound characterized by its unique chemical structure, which includes a cyclopentyl group, a pyrazole ring, and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. The cyclopentyl group is introduced through a cyclization reaction, followed by the addition of the fluoroethyl group via nucleophilic substitution. The final step involves the methylation of the pyrazole ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole-based compound with different functional groups.

    4-Bromo-1,5-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)carbonyl-1H-pyrazole: A structurally related compound with bromine and carbonyl groups.

Uniqueness

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine stands out due to its unique combination of a cyclopentyl group, a fluoroethyl group, and a methylated pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H22FN5

Molecular Weight

291.37 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C15H22FN5/c1-12-8-18-20(7-6-16)15(12)17-9-13-10-19-21(11-13)14-4-2-3-5-14/h8,10-11,14,17H,2-7,9H2,1H3

InChI Key

YUQZYGFPVJYLCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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